N-Methyl-D-prolinamide hydrochloride
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Overview
Description
N-Methyl-D-prolinamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl and a molecular weight of 164.63 g/mol . It is a solid compound that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinamide hydrochloride involves the amidation of L-proline in organic media using ammonia and a biocatalyst . This process is racemization-free and scalable, making it suitable for industrial production. The reaction conditions include the use of an immobilized enzyme variant, such as CalBopt-24 T245S, and ammonia in 2-methyl-2-butanol at 70°C . The choice of solvent is crucial as it influences the solubility of the substrate and the stability of the enzyme preparation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a biocatalytic one-pot transformation of acids into amides without substrate activation . This method is highly desirable due to its efficiency and minimal waste production. The process involves the use of immobilized enzymes and specific reaction conditions to achieve high conversion rates and excellent optical purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-D-prolinamide hydrochloride undergoes various chemical reactions, including amidation, oxidation, and reduction . The amidation process is particularly significant as it involves the transformation of acids into amides using biocatalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, biocatalysts such as CalBopt-24 T245S, and solvents like 2-methyl-2-butanol . The reaction conditions typically involve temperatures around 70°C and specific solvent choices to ensure optimal solubility and stability .
Major Products Formed: The major product formed from the amidation reaction of this compound is L-prolinamide, a key intermediate in drug synthesis . This product is obtained with high optical purity and minimal waste production, making it suitable for various industrial applications .
Scientific Research Applications
N-Methyl-D-prolinamide hydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of various compounds. In biology, it is used in the study of enzyme-catalyzed reactions and protein synthesis. In medicine, it serves as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of polymers and other synthetic materials .
Mechanism of Action
The mechanism of action of N-Methyl-D-prolinamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the amidation process, where it transforms acids into amides using biocatalysts . This process is crucial for the synthesis of various compounds, including pharmaceuticals and polymers .
Comparison with Similar Compounds
N-Methyl-D-prolinamide hydrochloride can be compared with other similar compounds such as L-prolinamide and other proline derivatives . What sets this compound apart is its high optical purity and minimal waste production during synthesis . Additionally, the use of biocatalysts in its production makes it a more environmentally friendly option compared to traditional chemical synthesis methods .
List of Similar Compounds:- L-prolinamide
- N-Methyl-L-prolinamide
- D-prolinamide
- N-Methyl-D-proline
Properties
CAS No. |
1986576-34-4; 66877-05-2 |
---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 |
IUPAC Name |
(2R)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m1./s1 |
InChI Key |
PRQAIVKHRVEJPG-NUBCRITNSA-N |
SMILES |
CNC(=O)C1CCCN1.Cl |
solubility |
not available |
Origin of Product |
United States |
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